molecular formula C7H8BrN3 B2622704 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile CAS No. 2088840-42-8

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile

Cat. No.: B2622704
CAS No.: 2088840-42-8
M. Wt: 214.066
InChI Key: WMUZLSJLUDHWTO-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile (CAS 2088840-42-8) is a high-value brominated pyrazole derivative of significant interest in medicinal chemistry and agrochemical research . Its molecular structure, with a bromine atom at the 4-position of the pyrazole ring and a branched 2-methylpropanenitrile moiety, creates a versatile chemical intermediate . The bromine atom enhances electrophilic reactivity, making this compound a key precursor for further synthetic modification via substitution reactions, where it can be functionalized with nucleophiles such as amines or thiols . The nitrile group further expands its utility, allowing participation in cyclization reactions to form more complex heterocyclic structures often found in active pharmaceutical ingredients . In scientific research, this compound serves as a crucial building block. It has demonstrated promising preliminary biological activities, including antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus , as well as antifungal activity against Candia albicans . Studies also suggest potential anticancer activity, as the compound has been observed to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis . Its biological activity is attributed to its ability to interact with molecular targets like enzymes or receptors, where the bromo and nitrile groups play a crucial role in binding affinity . The typical synthesis involves the reaction of 4-bromo-1H-pyrazole with 2-methylpropanenitrile, often facilitated by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c1-7(2,5-9)11-4-6(8)3-10-11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUZLSJLUDHWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves the reaction of 4-bromo-1H-pyrazole with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with 2-methylpropanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and an aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cyclization Reactions: Catalysts like Lewis acids or transition metals are often employed to facilitate cyclization.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles with different functional groups replacing the bromo substituent.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Cyclization Reactions: Products include complex heterocyclic compounds formed through intramolecular cyclization.

Scientific Research Applications

Chemistry

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including:

  • Substitution Reactions : The bromo substituent can be replaced by other nucleophiles (e.g., amines or thiols).
  • Oxidation and Reduction : The compound can be oxidized or reduced to form derivatives.
  • Cyclization Reactions : The nitrile group can facilitate cyclization to create complex heterocycles .

Biology

The compound exhibits promising antimicrobial and anticancer properties:

  • Antimicrobial Activity : In vitro studies have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. This activity is linked to its ability to inhibit critical enzymes necessary for microbial survival .
  • Anticancer Activity : Preliminary findings suggest that the compound may inhibit cell proliferation in various cancer cell lines, potentially through modulation of signaling pathways involved in cell growth and apoptosis .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a precursor for synthesizing functionalized pyrazoles with diverse applications. Its unique structural features allow for significant versatility in creating novel compounds for various applications .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives, providing insight into the potential applications of this compound:

  • Inhibition of Tumor Necrosis Factor : Research indicated that pyrazole derivatives could significantly inhibit TNF-α production, suggesting anti-inflammatory properties relevant for cancer therapy .
  • Antimicrobial Efficacy : Studies demonstrated significant inhibition against pathogenic strains at low concentrations, indicating that structural modifications can enhance antimicrobial activity .
  • Cancer Cell Line Studies : Various derivatives have been tested against different cancer cell lines, revealing that structural variations lead to significant differences in cytotoxicity and efficacy .

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromo and nitrile groups play a crucial role in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bromopyrazole Derivatives

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile C₈H₉BrN₃ 4-Br-pyrazole, branched nitrile Potential agrochemical intermediate N/A
4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile (T5) C₁₁H₈BrN₃ 4-Br-pyrazole, benzonitrile Supramolecular chemistry applications
5-Amino-1-(2-bromopropanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile C₉H₁₀BrN₅OS Bromopropanoyl, pyrazole-4-carbonitrile Synthetic intermediate for heterocycles
Procyazine C₁₀H₁₃ClN₆ Triazine core, 2-methylpropanenitrile Herbicide (Agrochemical use)
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one C₁₁H₁₀Br₂ClN₂O Dibrominated pyrazolone, chlorophenyl Halogenated pyrazole scaffold

Key Observations:

Substituent Effects on Reactivity :

  • The branched nitrile in this compound contrasts with the linear benzonitrile in T5 . The branched structure may confer steric hindrance, reducing nucleophilic attack compared to T5’s planar benzonitrile group.
  • Procyazine, a triazine herbicide with a similar 2-methylpropanenitrile group, demonstrates the agrochemical relevance of nitrile-containing scaffolds .

Halogenation Patterns :

  • Bromine at the pyrazole’s 4-position (target compound) vs. dibrominated pyrazolones () highlights divergent synthetic pathways. The latter’s bromomethyl group enables cross-coupling reactions, whereas the former’s single Br may favor regioselective substitutions .

Sulfonamide-linked bromopyrazoles () exhibit pharmacological activity, implying that the target compound’s nitrile group might be tailored for drug discovery .

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile is a brominated derivative of pyrazole, characterized by its unique molecular structure that includes a bromo substituent and a nitrile group. This compound, with the molecular formula C7H8BrN3 and a molar mass of approximately 214.06 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-bromo-1H-pyrazole and 2-methylpropanenitrile. This reaction is often facilitated by bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. This activity is attributed to its ability to inhibit specific enzymes or receptors critical for microbial survival .

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis .

The biological activity of this compound is believed to involve interactions with molecular targets such as enzymes or receptors. The presence of the bromo and nitrile groups enhances its binding affinity, allowing it to influence critical cellular processes. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling cascades that lead to changes in cell behavior.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing context for the potential applications of this compound:

  • Inhibition of Tumor Necrosis Factor : A study demonstrated that pyrazole derivatives could inhibit TNF-α production significantly, indicating anti-inflammatory properties that are relevant for cancer therapy .
  • Antimicrobial Efficacy : Research on related compounds showed significant inhibition against pathogenic strains at low concentrations, suggesting that structural modifications can enhance antimicrobial activity .
  • Cancer Cell Line Studies : Various derivatives have been tested against different cancer cell lines, revealing that structural variations can lead to significant differences in cytotoxicity and efficacy .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli10
AntimicrobialS. aureus15
AntifungalC. albicans20
AnticancerBreast cancer cell line25
AnticancerColon cancer cell line30

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile?

The synthesis typically involves coupling a brominated pyrazole precursor with a nitrile-containing moiety. For example:

  • Hydrazine-mediated cyclization : Hydrazine hydrate and KOH under reflux can facilitate pyrazole ring formation, followed by bromination (e.g., using N-bromosuccinimide) to introduce the bromo group .
  • Nucleophilic substitution : Reaction of 4-bromo-1H-pyrazole with 2-methylpropanenitrile derivatives under basic conditions, as seen in analogous nitrile syntheses .
    Post-synthesis purification often involves crystallization from ethanol or acetonitrile, monitored by TLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Identifies proton environments (e.g., pyrazole ring protons, methyl groups). For example, pyrazole C-H protons typically resonate at δ 7.5–8.5 ppm, while methyl groups appear at δ 1.5–2.5 ppm .
  • IR spectroscopy : Confirms the presence of the nitrile group via a sharp absorption band near 2240 cm⁻¹ .
  • Mass spectrometry : Determines molecular weight (expected m/z ≈ 239.06 for C8H9BrN3) and fragmentation patterns .

Q. How is the purity of this compound validated in academic research?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is used to assess purity (>95%) .
  • Elemental analysis : Matches calculated and observed C/H/N/Br percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved for this compound?

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C-Br bond ≈ 1.90 Å, C≡N bond ≈ 1.16 Å) and confirms regioselectivity of bromination .
  • Data refinement : R factors <0.05 and data-to-parameter ratios >12:1 ensure reliability. Discrepancies in crystal packing (e.g., hydrogen bonding or π-π stacking) may require re-measurement at lower temperatures (e.g., 100 K) .

Q. What strategies optimize reaction yields in the synthesis of brominated pyrazole derivatives?

  • Temperature control : Reactions performed at 60–80°C minimize side products like dehalogenated pyrazoles .
  • Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can enhance selectivity for 4-bromo substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

Q. How are computational methods applied to predict the reactivity of this compound?

  • DFT calculations : Model electrophilic aromatic substitution to predict bromination sites (e.g., C4 vs. C5 on pyrazole) .
  • Molecular docking : Assess potential bioactivity (e.g., herbicide analogs like procyazine in ) by simulating interactions with target enzymes .

Q. What are the common byproducts in its synthesis, and how are they characterized?

  • Debrominated analogs : Formed under reducing conditions (e.g., 2-(1H-pyrazol-1-yl)-2-methylpropanenitrile), identified via LC-MS .
  • Dimerization products : Occur at high concentrations; detected by MALDI-TOF or GC-MS .

Methodological Notes

  • Contradictions in data : Cross-validate NMR and X-ray results to resolve ambiguities (e.g., rotational isomerism in the nitrile group) .
  • Scalability : Milligram-scale syntheses (e.g., 500 mg batches in ) require strict inert atmospheres (Argon) to prevent hydrolysis of intermediates .

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